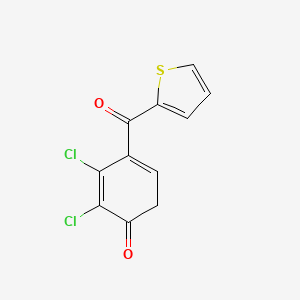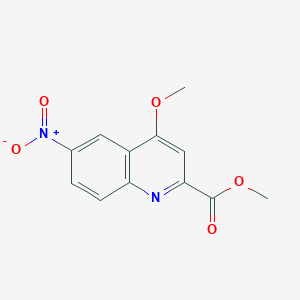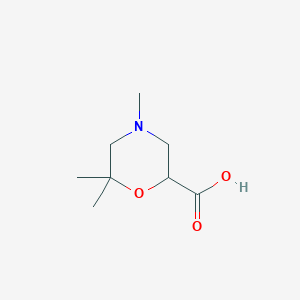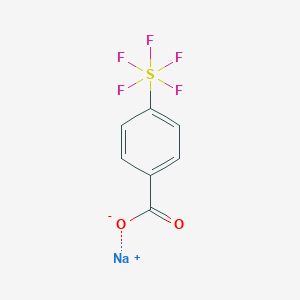
(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes an amino group, a chlorovinyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Amino Group:
Chlorovinyl Group Addition: The chlorovinyl group is usually introduced via a halogenation reaction.
Benzamide Formation: The benzamide moiety is formed through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur, especially at the chlorovinyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it might be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide
- (S)-N-(1-Amino-5-((1-amino-2-bromovinyl)amino)-1-oxopentan-2-yl)benzamide
Uniqueness
The uniqueness of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20Cl2N4O2 |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-5-[[(E)-1-amino-2-chloroethenyl]amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,9,11,18H,4,7-8,16H2,(H2,17,20)(H,19,21);1H/b12-9+;/t11-;/m0./s1 |
Clave InChI |
LJUDHPBWNFJRNA-QULHNDSRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN/C(=C/Cl)/N)C(=O)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CCCNC(=CCl)N)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)




![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)



![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)

